molecular formula C14H18N2O2 B024685 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione CAS No. 103284-44-2

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione

Cat. No. B024685
M. Wt: 246.3 g/mol
InChI Key: OBNLIUMWVZVGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, also known as BPPD, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. BPPD is a heterocyclic compound that contains a pyridine ring and a piperidine ring, which are connected by a butyl chain. The chemical structure of BPPD makes it a promising candidate for various applications, including as a drug candidate for treating various diseases and as a tool for studying the mechanisms of biological processes.

Mechanism Of Action

The mechanism of action of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to modulate the activity of voltage-gated ion channels, including calcium and potassium channels, which are involved in various physiological processes. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.

Biochemical And Physiological Effects

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release, as well as the inhibition of cell proliferation and the induction of apoptosis. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in treating various diseases.

Advantages And Limitations For Lab Experiments

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate ion channels and neurotransmitter release. However, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the suitability of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione for certain experiments and applications.

Future Directions

There are several future directions for research on 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic effects in treating various diseases. Additionally, further research is needed to explore the potential applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione in other fields, such as materials science and catalysis. Overall, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using various methods, including the Hantzsch synthesis and the Paal-Knorr synthesis. The Hantzsch synthesis involves the condensation of an aldehyde, a ketone, and ammonia, followed by cyclization to form the pyridine and piperidine rings. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound and an amine, followed by cyclization to form the pyridine and piperidine rings. Both methods have been used to synthesize 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione with high yields and purity.

Scientific Research Applications

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is as a drug candidate for treating various diseases. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have potential therapeutic effects in treating cancer, Alzheimer's disease, and Parkinson's disease. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been used as a tool for studying the mechanisms of biological processes, including the regulation of ion channels and the modulation of neurotransmitter release.

properties

CAS RN

103284-44-2

Product Name

3-Butyl-3-(4-pyridyl)piperidine-2,6-dione

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

3-butyl-3-pyridin-4-ylpiperidine-2,6-dione

InChI

InChI=1S/C14H18N2O2/c1-2-3-7-14(11-5-9-15-10-6-11)8-4-12(17)16-13(14)18/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,17,18)

InChI Key

OBNLIUMWVZVGID-UHFFFAOYSA-N

SMILES

CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Canonical SMILES

CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2

synonyms

3-BPPDO
3-butyl-3-(4-pyridyl)piperidine-2,6-dione

Origin of Product

United States

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